molecular formula C6H3Cl2NO3 B1581652 2,5-Dichloro-4-nitrophenol CAS No. 5847-57-4

2,5-Dichloro-4-nitrophenol

Cat. No. B1581652
CAS RN: 5847-57-4
M. Wt: 208 g/mol
InChI Key: BWQWBOCFVUBGEF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitrophenol is a chemical compound with the molecular formula C6H3Cl2NO3 . It has an average mass of 207.999 Da and a monoisotopic mass of 206.949005 Da . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-nitrophenol consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.7±0.1 g/cm3 and a molar volume of 123.6±3.0 cm3 .


Physical And Chemical Properties Analysis

2,5-Dichloro-4-nitrophenol has a boiling point of 317.0±42.0 °C at 760 mmHg and a flash point of 145.5±27.9 °C . It has a polar surface area of 66 Å2 and a polarizability of 17.6±0.5 10-24 cm3 .

Scientific Research Applications

Environmental Implications and Degradation

Research into the environmental implications and degradation pathways of compounds related to 2,5-Dichloro-4-nitrophenol is significant. For instance, studies have examined the anaerobic degradation of phenolic compounds in lab-scale hybrid upflow anaerobic sludge blanket reactors, including compounds like 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol (D. Sreekanth et al., 2009). Another study focused on the toxicity and degradability of nitrophenols in anaerobic systems, noting their wide use in manufacturing explosives, pharmaceuticals, and pesticides, and providing quantitative information on their effects on anaerobic systems (V. Uberoi & S. Bhattacharya, 1997).

Synthesis and Chemical Transformations

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been explored for the degradation of nitrophenol compounds, which are related to 2,5-Dichloro-4-nitrophenol. A comparative study using various AOPs assessed their efficiency in degrading 4-chloro-2-nitrophenol, a compound similar to 2,5-Dichloro-4-nitrophenol, indicating the potential for environmental remediation of such compounds (P. Saritha et al., 2007).

Molecular Mechanism of Degradation

The molecular mechanism of microbial degradation of chlorinated nitrophenols, akin to 2,5-Dichloro-4-nitrophenol, has been a subject of research. One such study on Cupriavidus strain CNP-8 revealed insights into the biodegradation kinetics and molecular mechanisms for degrading 2,6-dichloro-4-nitrophenol, filling a gap in understanding the microbial degradation of such pollutants (J. Min et al., 2019).

Electrosynthesis and Nanocatalysis

The electrosynthesis of compounds like 2,6-dichloro-4-aminophenol from dichloronitrophenol derivatives demonstrates the potential for electrochemical approaches in synthesizing related chemicals (Niu Dong-fan, 2015). Additionally, studies on nanocatalysts, such as Fe@Au core-shell nanoparticles anchored on graphene oxide, for the reduction of nitrophenol compounds, indicate the significance of nanotechnology in environmental applications (V. Gupta et al., 2014).

Safety And Hazards

2,5-Dichloro-4-nitrophenol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2,5-dichloro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWBOCFVUBGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207163
Record name 2,5-Dichloro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-nitrophenol

CAS RN

5847-57-4
Record name 2,5-Dichloro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5847-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-nitrophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichloro-4-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-4-nitrophenol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,5-dichlorophenol (10 g, 61.3 mmol) in CCl4 (400 mL) at 0° C. was dropwise added 4.7 mL (73.6 mmol) of 70% HNO3 in 30 mL of CCl4 during 30 min. The reaction mixture was slowly warmed to room temperature and stirred for 1 hour. The yellow precipitate was collected by filtration and dried to give the desired product (8.4 g) at 62% yield. MS (DCI/NH3) m/z 224.91 (M+NH4)+; 1H NMR (500 MHz, DMSO-D6) δ ppm 7.17 (s, 1 H) 8.25 (s, 1 H) 12.12 (s, 1 H).
Quantity
10 g
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4.7 mL
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400 mL
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30 mL
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Yield
62%

Synthesis routes and methods III

Procedure details

2,5-dichlorophenol (72 g, 440 mmol) were slurried in 100 ml dichloromethane which resulted in an endothermic reaction. To this mixture were slowly added 30 ml (480 mmol) concentrated nitric acid. The reaction was allowed to reach and maintain reflux. The mixture was stirred until it reached ambient temperature and all materials remained in solution. 50 g of ice were added and solids precipitated. The mixture was filtered cold and washed with 25 ml dichloromethane, 50 ml dichloromethane, then twice with 25 ml dichloromethane to yield 28.4 g of 2,5-dichloro-4-nitrophenol.
Quantity
72 g
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30 mL
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Name
ice
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50 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… ;3:6dichloro-2-nitrophenol, mp 67-68, by themethod of Hodgson & Kershaw (1929) from 2:5-dichlorophenol prepared as described by Noelting & Kopp (1905); 2:5-dichloro4-nitrophenol…
Number of citations: 40 www.ncbi.nlm.nih.gov
H Limbach - limbach.userpage.fu-berlin.de
1-13C-4-nitrophenol A2H and 1-13C-2-chloro-4-nitrophenol A3H. 1-13 C-4-nitrophenol was obtained by cyclization 2 of 13 C2-acetone with sodium nitromalonaldehyde. 3 The former …
Number of citations: 4 limbach.userpage.fu-berlin.de
K Nojima, S Kanno - Chemosphere, 1980 - Elsevier
In the previous paper, it was reported that chlorobenzene was converted to several kinds of chloronitrophenols together with m-chloronitrobenzene and p-nitrophenol when exposed to …
Number of citations: 7 www.sciencedirect.com
Y Wang, L He, G Lv, X Sun - Chemosphere, 2021 - Elsevier
The important role of reactive chlorine species (RCS) in electrochemical system has been widely concerned for water disinfection recently. In this study, we built an electrochemical …
Number of citations: 7 www.sciencedirect.com
BB Furlong, RP Weaver, JA Goldstein - Carcinogenesis, 1987 - academic.oup.com
Primary cultures of hepatocytes from adult male F344 rats were used to investigate the activation of the hepatocarcinogen 2,4-diaminotoluene (2,4-DAT) to metabolites which bound …
Number of citations: 33 academic.oup.com
Y Nakagawa, T Suzuki, H Ishii, A Ogata… - Chemico-biological …, 2010 - Elsevier
The cytotoxic effects and biotransformation of harmine and harmaline, which are known β-carboline alkaloids and potent hallucinogens, were studied in freshly isolated rat hepatocytes. …
Number of citations: 23 www.sciencedirect.com
Y Nakagawa, T Suzuki, S Tayama - Toxicology, 2000 - Elsevier
The metabolism and cytotoxicity of benzophenone and estrogenic activity of its metabolites have been studied in freshly isolated rat hepatocytes and cultured MCF-7 human breast …
Number of citations: 103 www.sciencedirect.com
RA Schnick - Investigations in Fish Control, 1972 - pubs.usgs.gov
The search for a selective toxicant to control the sea lamprey, scourge of Great Lakes fisheries, culminated in the discovery of TFM (3-trifluormethyl-4-nitrophenol) in the late 1950's. The …
Number of citations: 30 pubs.usgs.gov
VC Applegate, JH Howell, JW Moffett… - Great Lakes Fishery …, 1961 - search.proquest.com
The solubility of the sodium phenolate in water is much greater than that of the free phenol. Since a larvicide is best applied in the field as a water-miscible liquid formulation, only the …
Number of citations: 145 search.proquest.com
KA Simmons, JA Dixson, BP Halling… - Journal of Agricultural …, 1992 - ACS Publications
The process of sorting leads identified via screening can be made more efficient by the application of experimental design strategies. Such strategies were applied during the course of …
Number of citations: 27 pubs.acs.org

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